1-METHYL-N-PHENYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE
Overview
Description
1-METHYL-N-PHENYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE is a complex organic compound belonging to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-N-PHENYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions for this synthesis may involve the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-N-PHENYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or nitrating agents can be used for substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-METHYL-N-PHENYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-METHYL-N-PHENYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole: Shares the indole ring system but lacks the carboxamide group.
1-Methyl-2,3,4,9-tetrahydro-1H-β-carboline-1,3-dicarboxylic acid: Contains a similar indole structure with additional carboxylic acid groups.
1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole: Features a methoxyphenyl group attached to the indole ring.
Uniqueness: 1-METHYL-N-PHENYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBOXAMIDE is unique due to the presence of both the methyl and phenyl groups attached to the indole ring, as well as the carboxamide functionality. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-N-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13-18-16(15-9-5-6-10-17(15)21-18)11-12-22(13)19(23)20-14-7-3-2-4-8-14/h2-10,13,21H,11-12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJJBPWVRMXZDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)NC3=CC=CC=C3)C4=CC=CC=C4N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.